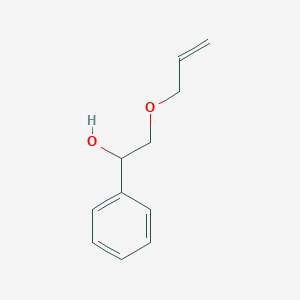
Ethanol, phenyl-2-(2-propenyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, phenyl-2-(2-propenyloxy)- is an organic compound with the molecular formula C(_9)H(_12)O(_2). It is a type of ether alcohol that contains both an ethanol and a phenyl group, making it a versatile compound in various chemical reactions and applications. This compound is known for its pleasant aromatic properties and is used in a variety of industrial and research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, phenyl-2-(2-propenyloxy)- typically involves the reaction of phenol with ethylene oxide under controlled conditions. The reaction is catalyzed by an acid or base, and the temperature is maintained to ensure the formation of the desired product. Another method involves the catalytic transfer hydrogenation of styrene oxide in the presence of a supported transition metal catalyst, such as palladium on silica or alumina .
Industrial Production Methods
Industrial production of ethanol, phenyl-2-(2-propenyloxy)- often employs large-scale reactors where phenol and ethylene oxide are reacted under high pressure and temperature. The process is optimized to maximize yield and purity, and the product is typically purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Ethanol, phenyl-2-(2-propenyloxy)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are used.
Substitution: Reagents such as nitric acid (HNO(_3)) for nitration, sulfuric acid (H(_2)SO(_4)) for sulfonation, and halogens (Cl(_2), Br(_2)) for halogenation are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenylacetic acid, while nitration can produce nitrophenyl derivatives.
Scientific Research Applications
Ethanol, phenyl-2-(2-propenyloxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It serves as a preservative and antimicrobial agent in biological samples.
Medicine: It is utilized in the formulation of pharmaceuticals and as an antiseptic.
Mechanism of Action
The mechanism of action of ethanol, phenyl-2-(2-propenyloxy)- involves its interaction with cellular membranes and proteins. It can disrupt the osmotic balance across cell membranes, leading to cell lysis. In its role as an antimicrobial agent, it targets bacterial cell walls and proteins, inhibiting their growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Phenoxyethanol: Similar in structure but with a hydroxyl group instead of an allyloxy group.
2-Phenylethanol: Contains a phenyl group attached to an ethanol molecule.
Allyl Phenyl Ether: Contains an allyl group attached to a phenyl ether.
Uniqueness
Ethanol, phenyl-2-(2-propenyloxy)- is unique due to its combination of an ethanol and phenyl group with an allyloxy linkage, providing distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specialized industrial and research applications.
Properties
CAS No. |
391866-13-0 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-phenyl-2-prop-2-enoxyethanol |
InChI |
InChI=1S/C11H14O2/c1-2-8-13-9-11(12)10-6-4-3-5-7-10/h2-7,11-12H,1,8-9H2 |
InChI Key |
NIIBIILTSPCTPZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC(C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















